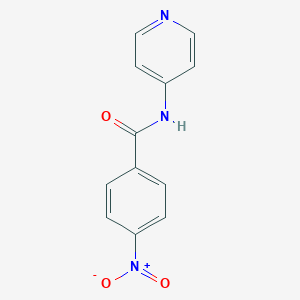

Pyridine, 4-(p-nitrobenzamido)-

Description

The compound "Pyridine, 4-(p-nitrobenzamido)-" features a pyridine ring substituted at the 4-position with a p-nitrobenzamido group (–NH–CO–C₆H₄–NO₂). These analogs share functional groups or substitution patterns that inform reactivity, electronic properties, and applications in pharmacology and materials science. This article focuses on comparisons with these analogs, leveraging available experimental and computational data .

Properties

CAS No. |

13160-58-2 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

4-nitro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18/h1-8H,(H,13,14,16) |

InChI Key |

PJMSJOVJUFYHTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |

Other CAS No. |

13160-58-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(p-Nitrobenzyl)pyridine

Structure: A pyridine ring with a p-nitrobenzyl (–CH₂–C₆H₄–NO₂) substituent at the 4-position.

Key Properties:

Physical Characteristics :

Applications :

Table 1: Physical Properties of 4-(p-Nitrobenzyl)pyridine vs. Analogs

4-(1-Aminoethyl)pyridine

Structure: Pyridine with a 1-aminoethyl (–CH₂–CH₂–NH₂) group at the 4-position.

Key Findings:

- Electronic Properties: HOMO-LUMO Gap: ΔE = 6.08 eV (B3LYP functional), indicating moderate bioactivity . Charge Transfer Potential: Low energy gap (4.5–5.2 eV) suggests intramolecular charge transfer, relevant for optoelectronic materials .

- Solvent Effects :

Table 2: Electronic Parameters of 4-(1-Aminoethyl)pyridine

| Parameter | Gas Phase (B3LYP) | Water (TD-DFT) |

|---|---|---|

| HOMO (eV) | -6.21 | -5.98 |

| LUMO (eV) | -0.13 | -0.25 |

| Electrophilicity Index (ω) | 3.12 | 3.45 |

4-Aminopyridine (Ampyra)

Structure: Pyridine with an amino group (–NH₂) at the 4-position.

- Pharmacological Use : Clinically approved for multiple sclerosis and neuromuscular disorders by enhancing synaptic transmission .

- Computational Insights : DFT studies highlight its polarizable electron density, correlating with its ability to cross the blood-brain barrier .

Heterocyclic Derivatives

lists pyridine and pyrimidine derivatives (e.g., 4H-pyrazino[1,2-a]pyrimidin-4-ones) with complex substituents. These compounds emphasize:

- Structural Diversity : Substituents like piperidinyl or indazolyl groups enhance binding to biological targets.

- Drug Design Relevance : Such derivatives are explored for kinase inhibition or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.